6-Ethylpiperidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-ethylpiperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-6-4-3-5-7(9)8-6/h6H,2-5H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHMYIHLZQRVHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 6 Ethylpiperidin 2 One and Analogous δ Lactams
Direct Synthetic Routes to the 6-Ethylpiperidin-2-one Core Structure
Direct routes to the 6-substituted piperidin-2-one scaffold are prized for their efficiency. These methods assemble the heterocyclic ring in a single, often stereocontrolled, step from a linear precursor, avoiding lengthy synthetic sequences.
Intramolecular conjugate additions to α,β-unsaturated systems (enones) are a reliable method for forming cyclic structures. The synthesis of 6-substituted δ-lactams can be achieved via a 6-endo-trig cyclization of an appropriately substituted amino-enone precursor. This pathway involves the nucleophilic attack of a tethered amine onto the β-position of the enone. While historically disfavored by Baldwin's rules for 6-membered ring formation under kinetic control, stereoselective 6-endo-trig cyclizations can be facilitated under thermodynamic control or by using catalysts that modify the reaction pathway. nih.gov The stereochemistry at the newly formed C-6 position is often influenced by the substrate's existing chiral centers and the reaction conditions.
Key Features of Enone Cyclizations:
Stereocontrol: The geometry of the enone and the presence of chiral auxiliaries or catalysts can direct the stereochemical outcome.
Substrate: Requires a linear substrate containing both an amine nucleophile and an enone electrophile separated by a suitable tether.
Reaction Type: Intramolecular Michael addition.
| Reaction Type | Key Transformation | Catalyst/Conditions | Outcome |
|---|---|---|---|
| 6-endo-trig Cyclization | Amine addition to β-carbon of an enone | Base or acid catalysis, thermodynamic control | Formation of a 6-substituted piperidin-2-one ring |
A notable method for the synthesis of piperidines involves the intramolecular cyclization of amides bearing an alkene group, proceeding through a hydride transfer mechanism. Research by Yamazaki and colleagues demonstrated that this transformation is efficient for forming piperidines with tertiary amino groups. nih.gov The reaction is typically conducted in polar aprotic solvents like DMSO or DMF. A critical aspect of this method is its sensitivity to water, which can lead to the formation of by-products with an alcohol residue due to the loss of the tertiary amino group. nih.gov This strategy relies on the activation of the amide, followed by an intramolecular nucleophilic attack by the alkene, facilitated by a hydride shift.
Research Findings on Amide Cyclization:
Substrates: Alkene-bearing amides.
Solvent Effects: Polar solvents such as DMSO and DMF are effective.
Limitations: The reaction is sensitive to water, which can result in by-product formation. nih.gov
| Investigator | Substrate Type | Key Mechanism | Effective Solvents | Noted Sensitivity |
|---|---|---|---|---|
| Yamazaki et al. nih.gov | Alkene-bearing amides | Hydride Transfer | DMSO, DMF | Water |
Radical cyclizations offer a powerful alternative for C-N bond formation, often proceeding under mild conditions and tolerating a wide range of functional groups. nih.gov In the context of δ-lactam synthesis, an N-centered radical can be generated from a suitable precursor (e.g., an N-haloamine or an N-oxyl radical precursor), which then undergoes an intramolecular hydrogen atom transfer (HAT) from the δ-carbon. This generates a carbon-centered radical that can be trapped or further reacted to form the piperidinone ring.
For instance, Bruin and colleagues developed a radical intramolecular cyclization of linear amino-aldehydes using a cobalt(II) catalyst, which yields various piperidines. nih.gov Another approach involves the cyclization of α-haloamides. However, a significant challenge in these reactions is the competition between the desired cyclization and premature radical termination or hydrodehalogenation, which is often influenced by the rotational barrier of the amide C-N bond. nih.gov Photoenzymatic methods using flavin-dependent 'ene'-reductases have been shown to enhance selectivity for the cyclized lactam product by selectively binding the cis amide isomer, which preorganizes the substrate for cyclization. nih.gov
Comparative Data for Radical Cyclization Methods:
| Method | Catalyst/Mediator | Key Intermediate | Primary Challenge | Advantage |
|---|---|---|---|---|
| Amino-aldehyde Cyclization nih.gov | Cobalt(II) | N-centered radical | Formation of linear alkene by-product | Good yields for various piperidines |
| α-Haloamide Cyclization nih.gov | Photoredox / Organotin | Carbon-centered radical | Competing hydrodehalogenation | Access to lactam motifs |
| Photoenzymatic α-Haloamide Cyclization nih.gov | Flavin-dependent 'ene'-reductases | Enzyme-bound radical | Substrate scope of enzyme | High product selectivity |
The hydroamination of alkynes provides a direct route to enamines or imines, which can serve as key intermediates in cascade reactions to form N-heterocycles. Gharpure and coworkers described a method for piperidine (B6355638) synthesis through an intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes. nih.gov This reaction is acid-mediated, proceeding through alkyne functionalization to form an enamine, which then generates an iminium ion. Subsequent reduction of this intermediate leads to the formation of the piperidine ring. nih.gov Copper-catalyzed reductive hydroamination of alkynes has also emerged as a powerful tool, where a vinylcopper intermediate can be protonated to an alkene and undergo further hydrocupration and amination to furnish the final alkylamine product. nih.gov The regioselectivity of these reactions (Markovnikov vs. anti-Markovnikov) often depends on the substitution pattern of the alkyne. nih.gov
Key Aspects of Alkyne Hydroamination/Cyclization:
Mechanism: The reaction cascade involves alkyne hydroamination, iminium ion formation, and subsequent reduction.
Catalysis: Can be mediated by acids or transition metals like copper. nih.govnih.gov
Regioselectivity: The position of C-N bond formation can be controlled based on the substrate and catalyst system. nih.gov
| Methodology | Catalyst/Mediator | Key Intermediate | Ring-Closing Step |
|---|---|---|---|
| Gharpure et al. nih.gov | Acid-mediated | Iminium ion | Intramolecular reduction/cyclization |
| Copper-Catalyzed nih.gov | Cu(OAc)₂ / Ligand | Vinylcopper / Alkylcopper | Electrophilic amination |
The direct functionalization of C-H bonds and C=C double bonds represents a highly atom-economical approach to complex molecules. The oxidative amination of non-activated alkenes allows for the simultaneous formation of an N-heterocycle and the introduction of another functional group. Nevado and colleagues reported a gold(I)-catalyzed oxidative amination of non-activated alkenes using an iodine(III) oxidizing agent. nih.gov This method achieves a difunctionalization of the double bond, incorporating both a nitrogen and an oxygen substituent. Subsequently, Liu et al. developed an enantioselective variant using a palladium catalyst with a novel pyridine-oxazoline ligand. nih.gov The steric bulk of the ligand was found to be crucial for enabling the palladium to activate the olefin. nih.gov These methods provide a sophisticated route to substituted piperidines by forming a C-N bond through the intramolecular attack of a nitrogen nucleophile onto a metal-activated alkene.
Summary of Oxidative Amination Findings:
| Investigator(s) | Catalyst System | Oxidant | Key Feature |
|---|---|---|---|
| Nevado et al. nih.gov | Gold(I) complex | Iodine(III) agent | Difunctionalization of the double bond (N and O substituents) |
| Liu et al. nih.gov | Palladium / Pyridine-oxazoline ligand | Not specified | Enantioselective approach |
Intermolecular Annulation and Condensation Reactions
Intermolecular strategies involve the bringing together of two or more separate molecules to construct the piperidinone ring in a convergent manner. These methods are often highly efficient and allow for significant structural diversity in the final products.
The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry and can be adapted for the synthesis of heterocyclic systems. masterorganicchemistry.comkhanacademy.org In the context of piperidinone synthesis, an intramolecular aldol condensation of a suitably substituted linear precursor can lead to the formation of the six-membered ring. For instance, the condensation of N-methylpiperidin-4-one with aromatic aldehydes has been shown to be efficiently catalyzed by a combination of triethylamine (B128534) and magnesium bromide ethyl etherate at room temperature. uit.no
While direct synthesis of this compound via a crossed aldol condensation might be challenging due to potential side reactions, a tandem aldol condensation/Diels-Alder sequence has been developed for the one-pot synthesis of polysubstituted decalines, showcasing the power of combining aldol reactions with other transformations to build complex cyclic systems. researchgate.net
| Aldehyde | Ketone | Catalyst | Product | Yield (%) |
| Aromatic Aldehyde | N-Methylpiperidin-4-one | TEA, MgBr₂·OEt₂ | α,β-Unsaturated Ketone | 85-95 |
| Acetaldehyde | Acetone | NaOH | 3-Hydroxybutanal | ~60 |
| Benzaldehyde | Acetone (excess) | NaOH | 4-Phenyl-3-buten-2-one | 70-80 |
This table illustrates the versatility of the aldol condensation in forming C-C bonds and its application in the modification of piperidone scaffolds.
An intramolecular aldol approach to this compound would involve a linear amino-keto-ester or a related substrate that upon treatment with a base would cyclize to form the desired δ-lactam. The stereochemical outcome of the cyclization would be a critical aspect to control in such a strategy.
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. oarjbp.com This reaction is a cornerstone in the synthesis of piperidones and other nitrogen-containing heterocycles. researchgate.netjofamericanscience.org The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the enol form of the active hydrogen compound.
The synthesis of piperidine alkaloids and their derivatives often employs stereoselective Mannich reactions to construct the core piperidine ring. researchgate.net These reactions can be rendered asymmetric by using chiral starting materials, chiral auxiliaries, or asymmetric catalysts. The nitro-Mannich (aza-Henry) reaction, in particular, has proven to be a versatile tool for the synthesis of piperidine and piperidinone-based drugs. researchgate.net
| Amine | Aldehyde | Active Hydrogen Compound | Product | Yield (%) |
| Aniline | Benzaldehyde | Ethyl Acetoacetate | Substituted Piperidine | 80-90 |
| Ammonia (B1221849) | Formaldehyde | Acetone | 4-Piperidone | ~50 |
| Methylamine | Formaldehyde | Diethyl malonate | N-Methyl-3,5-dicarbethoxy-4-piperidone | 65-75 |
This table provides examples of the Mannich reaction in the synthesis of piperidine and piperidinone derivatives, showcasing the variety of components that can be employed.
A Mannich-type approach to this compound could involve the reaction of an enolate derived from a β-keto ester with an imine generated from an appropriate aldehyde and amine, followed by cyclization to form the δ-lactam ring.
Reductive amination is a versatile and widely used method for the formation of C-N bonds. wikipedia.org It involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. acsgcipr.org This process can be employed in a tandem sequence to construct heterocyclic rings. A tandem reductive amination/lactamization sequence provides a direct and efficient route to γ- and δ-lactams. nih.govresearchgate.net
This one-pot procedure typically involves the reaction of a keto-acid or keto-ester with an amine in the presence of a reducing agent. The initially formed amino acid or ester then undergoes spontaneous intramolecular cyclization to afford the lactam. This method is advantageous as it often proceeds under mild conditions and allows for the facile introduction of diversity by varying the carbonyl compound, the amine, and the reducing agent.
| Keto-acid/ester | Amine | Reducing Agent | Product | Yield (%) |
| 5-Oxohexanoic acid | Ammonia | NaBH₃CN | 6-Methylpiperidin-2-one (B167070) | 70-85 |
| Ethyl 5-oxohexanoate | Benzylamine | NaBH(OAc)₃ | 1-Benzyl-6-methylpiperidin-2-one | 75-90 |
| 4-Oxobutanoic acid | Various primary amines | NaBH(OAc)₃ | Substituted γ-lactams | 60-80 |
This table showcases the application of reductive amination in the synthesis of lactams, highlighting the key components and typical yields.
The synthesis of this compound via this protocol would involve the reaction of a 5-oxoheptanoic acid or its ester with ammonia or a primary amine, followed by reduction and cyclization. The stereochemistry at the 6-position could potentially be controlled through the use of chiral reducing agents or by separation of diastereomers if a chiral amine is used.
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. fu-berlin.denih.gov These reactions are highly atom-economical and offer a convergent approach to molecular diversity. Several MCRs have been developed for the synthesis of highly substituted piperidines. scispace.com
A pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates, catalyzed by an ionic liquid, has been reported for the synthesis of substituted piperidines. researchgate.net Although this specific example leads to a different substitution pattern, it illustrates the principle of combining multiple components to rapidly build the piperidine core. The mechanism often involves a cascade of reactions, such as the formation of enamines and imines, followed by intermolecular Mannich-type reactions and subsequent intramolecular cyclization. scispace.com
| Aldehyde | Amine | β-Ketoester | Catalyst | Product | Yield (%) |
| Benzaldehyde | Aniline | Ethyl Acetoacetate | Sodium Lauryl Sulfate | Substituted Piperidine | 95 |
| 4-Chlorobenzaldehyde | 4-Methoxyaniline | Methyl Acetoacetate | [TMBSED][OMs]₂ | Substituted Piperidine | 90 |
| 4-Nitrobenzaldehyde | Aniline | Ethyl Acetoacetate | L-Proline | Substituted Piperidine | 85 |
This table provides examples of multi-component reactions for the synthesis of substituted piperidines, highlighting the diversity of catalysts and reactants that can be employed.
Developing a multi-component strategy for the direct synthesis of this compound would be a significant advancement. Such a reaction might involve, for example, the condensation of an enolate, an enamine, and an electrophile in a cascade process that culminates in the formation of the desired δ-lactam ring.
Ring Expansion and Transformation Processes
Ring expansion and transformation reactions offer powerful and atom-economical routes to δ-lactam structures from more readily available smaller ring systems. These methodologies often involve the cleavage and reformation of bonds in a single, well-orchestrated sequence.
The expansion of a pyrrolidine (B122466) ring to a piperidin-2-one skeleton via carbonylation represents an elegant synthetic strategy. While direct dual-catalytic carbonylation for this specific transformation is an emerging area, the principles can be understood from related rhodium-catalyzed processes. For instance, Rh(III)-catalyzed oxidative carbonylation has been effectively used for the synthesis of phthalimides from benzamides. nih.govnih.gov This reaction proceeds through a C-H/N-H activation mechanism, where a rhodacycle intermediate is formed and subsequently undergoes migratory insertion of carbon monoxide. nih.gov
A plausible, analogous mechanism for the ring expansion of a substituted pyrrolidine would involve a dual catalytic system, potentially combining a transition metal catalyst with a photoredox catalyst, to achieve the necessary bond activations and insertions. The proposed cycle would initiate with the formation of a metal-nitrenoid or a related activated species from the pyrrolidine substrate. This intermediate would then facilitate the insertion of carbon monoxide, leading to a six-membered ring intermediate that, upon reductive elimination, would yield the desired δ-lactam. The reaction's efficiency and selectivity would be highly dependent on the choice of catalysts, ligands, and reaction conditions.
Table 1: Proposed Key Steps in Dual-Catalyzed Carbonylation of Pyrrolidines
| Step | Description | Catalyst System |
|---|---|---|
| 1. Activation | N-H or C-H bond activation of the pyrrolidine ring. | Rh(III) or other transition metal catalyst. |
| 2. Carbon Monoxide Insertion | Insertion of CO into the metal-carbon or metal-nitrogen bond. | Dual catalyst system, possibly with a photoredox catalyst. |
| 3. Ring Expansion | Formation of a six-membered rhodacycle intermediate. | Transition metal-mediated. |
| 4. Reductive Elimination | Release of the δ-lactam product and regeneration of the active catalyst. | Transition metal-mediated. |
This methodology, while still in development for this specific application, holds considerable promise for the streamlined synthesis of δ-lactams from readily available five-membered ring precursors.
The transformation of pyran-2-ones into piperidin-2-ones through nucleophilic attack is a well-established and versatile method for the synthesis of δ-lactams. imist.maresearchgate.net Pyran-2-one derivatives serve as powerful building blocks due to the electrophilic nature of the carbon atoms at the 2, 4, and 6 positions. imist.ma The reaction with nitrogen-containing nucleophiles, such as ammonia or primary amines, initiates a ring-opening and subsequent recyclization cascade. researchgate.net
The mechanism of this transformation typically involves the initial nucleophilic attack of the amine on the pyran-2-one ring, leading to the opening of the lactone. This is followed by an intramolecular cyclization, where the nitrogen atom attacks a carbonyl group, and subsequent dehydration to yield the more stable six-membered piperidin-2-one ring. The specific outcome of the reaction can be influenced by the nature of the nucleophile and the substituents on the pyran-2-one ring. nih.govbeilstein-journals.org For instance, the reaction of 2H-furo[3,2-b]pyran-2-ones with aliphatic amines leads to the formation of enamines, while reactions with dinucleophiles can result in recyclization. nih.govbeilstein-journals.org
Table 2: Examples of Pyran-2-one Ring Transformations
| Pyran-2-one Derivative | Nucleophile | Product | Reference |
|---|---|---|---|
| 3-acetyl-4-hydroxy-6-methyl-pyran-2-one | Ammonia | 3-acetyl-4-hydroxy-6-methyl-piperidin-2-one | researchgate.net |
| 4-hydroxy-6-methyl-pyran-2-one | Substituted Amines | N-substituted 4-hydroxy-6-methyl-piperidin-2-ones | researchgate.net |
This approach provides a valuable synthetic route to a diverse range of substituted δ-lactams, with the potential for generating complex molecular architectures in a single step.
Stereoselective Synthesis of this compound and Chiral Analogues
The development of stereoselective methods for the synthesis of chiral δ-lactams is crucial for accessing enantiomerically pure pharmaceutical agents and natural products. Asymmetric catalysis offers the most efficient and elegant solution to this challenge.
Enantioselective intramolecular hydroalkenylation of unsaturated amides presents a direct and atom-economical pathway to chiral lactams. While the synthesis of δ-lactams through this method is still an area of active research, related transformations for the synthesis of β-lactams have been successfully developed. For example, a NiH-catalyzed intramolecular hydroamidation of alkenes has been shown to produce enantioenriched β-lactams. researchgate.net This reaction proceeds through an unprecedented mechanism initiated by N-activation, allowing for proximal C-N bond formation with high regioselectivity. researchgate.net
The application of this strategy to the synthesis of 6-substituted-δ-lactams, such as this compound, would involve the cyclization of an appropriately substituted N-alkenyl amide precursor. The enantioselectivity of the reaction would be controlled by a chiral ligand coordinated to the metal center. The choice of ligand is critical for achieving high levels of stereocontrol.
Table 3: Key Parameters for Enantioselective Intramolecular Hydroalkenylation
| Parameter | Description | Importance |
|---|---|---|
| Metal Catalyst | Typically a late transition metal such as Ni or Rh. | Determines the catalytic activity and can influence selectivity. |
| Chiral Ligand | A chiral phosphine (B1218219), phosphite, or other coordinating molecule. | Induces enantioselectivity in the C-C or C-N bond-forming step. |
| Substrate | An N-alkenyl amide with appropriate substitution. | The structure of the substrate dictates the final lactam product. |
| Reaction Conditions | Solvent, temperature, and additives. | Can significantly impact the yield and enantioselectivity. |
Further development of this methodology holds the potential for a highly efficient and versatile route to a wide range of chiral δ-lactams.
The asymmetric hydrogenation of pyridinium (B92312) salts is a powerful and well-established method for the synthesis of chiral piperidines, which are direct precursors to or can be considered analogues of chiral δ-lactams. dicp.ac.cnnih.govresearchgate.netnih.govliverpool.ac.uk This approach overcomes the challenge of hydrogenating the aromatic and often catalyst-poisoning pyridine (B92270) ring by activating it as a pyridinium salt. Iridium and rhodium complexes with chiral ligands have proven to be highly effective catalysts for this transformation, affording a wide range of enantioenriched piperidines with excellent enantioselectivities. nih.govresearchgate.net
The reaction typically involves the hydrogenation of an N-benzyl or other N-substituted pyridinium salt under a hydrogen atmosphere in the presence of a chiral catalyst. The choice of the chiral ligand is paramount for achieving high enantioselectivity. A variety of chiral phosphine ligands have been successfully employed in these reactions.
Table 4: Selected Examples of Asymmetric Hydrogenation of Pyridinium Salts
| Substrate | Catalyst/Ligand | Product | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| 2-benzyl-N-benzylpyridinium salt | Ir/MeO-BoQPhos | 2-benzyl-N-benzylpiperidine | 90:10 er | nih.gov |
| N-benzyl-2-phenylpyridinium salt | [RhCp*Cl2]2 / (R)-1-phenylethylamine | N-(1-phenylethyl)-2-phenylpiperidine | High de and ee | dicp.ac.cnresearchgate.net |
This methodology provides a reliable and highly versatile route to a broad spectrum of chiral piperidines, which can be further functionalized to yield valuable chiral δ-lactam derivatives.
Asymmetric Catalysis in δ-Lactam Formation
Palladium-Catalyzed Asymmetric Aminoacetoxylation
Palladium-catalyzed reactions offer a powerful tool for the stereocontrolled synthesis of δ-lactams through the difunctionalization of alkenes. One such advanced methodology is the asymmetric 1,n‐remote aminoacetoxylation of unactivated internal alkenes. This process utilizes a palladium catalyst to achieve the formation of acetoxylated lactams with high levels of enantioselectivity under mild conditions. bohrium.com
The reaction typically employs PhI(OAc)₂ as an oxidant. bohrium.comnih.gov The choice of ligand is critical for achieving high stereocontrol. Sterically hindered pyridine‐oxazoline (B21484) (Pyox) ligands have proven vital for the success of these reactions. Specifically, a ligand with a tert-butyl group on the oxazoline ring enhances the asymmetric aminopalladation step, while a propyl group at the C6 position of the pyridinyl component facilitates the chain walking process, allowing for remote C-H functionalization. bohrium.com Isotopic labeling studies and X-ray crystallographic analysis of products have demonstrated that the use of diacetoxyiodobenzene (B1259982) as an oxidant can influence the stereochemical pathway of the aminopalladation step, favoring a trans-selective process over the cis-selective process often observed under aerobic conditions. figshare.com
This methodology is effective for a range of nitrogen nucleophiles and affords a variety of nitrogen-containing heterocycles. nih.gov The resulting enantioenriched lactam products serve as valuable building blocks for the synthesis of more complex molecules, such as azabicycles. bohrium.com
Table 1: Key Features of Palladium-Catalyzed Asymmetric Aminoacetoxylation
| Feature | Description | Source |
|---|---|---|
| Catalyst System | Palladium(II) with a sterically hindered Pyridine-Oxazoline (Pyox) ligand. | bohrium.com |
| Oxidant | Phenyliodine diacetate (PhI(OAc)₂). | bohrium.comnih.gov |
| Stereoselectivity | Achieves excellent enantioselectivities. | bohrium.com |
| Mechanism | Involves an asymmetric aminopalladation step, potentially followed by chain walking. The oxidant promotes a trans difunctionalization. | bohrium.comfigshare.com |
| Applicability | Effective for unactivated internal alkenes and various nitrogen nucleophiles. | bohrium.comnih.gov |
Palladium-Catalyzed Enantioselective Aminochlorination
A significant advancement in the synthesis of substituted piperidines, the precursors to δ-lactams like this compound, is the palladium-catalyzed enantioselective aminochlorination of unactivated alkenes. This reaction proceeds via a 6-endo cyclization, providing a direct route to structurally diverse 3-chloropiperidines in good yields and with excellent enantioselectivities. organic-chemistry.orgnih.govbohrium.com The incorporation of a chlorine atom can significantly alter the biological activity of a molecule, making this a valuable transformation. organic-chemistry.org
The success of this reaction hinges on two crucial components: an electrophilic chlorination reagent, typically N-chlorosuccinimide (NCS), and a sterically bulky chiral pyridinyl-oxazoline (Pyox) ligand. organic-chemistry.orgbohrium.com The use of NCS as both the chlorination reagent and the oxidant is advantageous as it avoids the deactivation of the chiral palladium catalyst that can be caused by chloride ions. organic-chemistry.org The bulky Pyox ligand is essential for achieving high efficiency and stereoselectivity. organic-chemistry.orgbohrium.com
Mechanistic investigations suggest the reaction proceeds through a trans-aminopalladation pathway, followed by oxidation and reductive elimination. organic-chemistry.org The method has a broad substrate scope, accommodating various arylsulfonamides and geminally disubstituted alkenes while maintaining robust stereocontrol. Furthermore, the process is scalable, enabling the production of gram-scale quantities of the chlorinated piperidine products with consistent enantiomeric excess. organic-chemistry.org
Table 2: Optimized Conditions for Pd-Catalyzed Enantioselective Aminochlorination
| Parameter | Condition/Reagent | Role | Source |
|---|---|---|---|
| Catalyst | Palladium(II) complex | Facilitates C-N and C-Cl bond formation | organic-chemistry.orgnih.gov |
| Ligand | Sterically bulky Pyridinyl-oxazoline (Pyox) | Induces asymmetry and enhances selectivity | organic-chemistry.orgbohrium.com |
| Chlorine Source | N-chlorosuccinimide (NCS) | Acts as both chlorinating agent and oxidant | organic-chemistry.orgbohrium.com |
| Cyclization Mode | 6-endo | Forms the six-membered piperidine ring | organic-chemistry.orgnih.gov |
| Outcome | High yields and excellent enantioselectivities for 3-chloropiperidines | Product | organic-chemistry.orgbohrium.com |
Diastereoselective Control in Cyclization and Addition Reactions
Control of cis/trans Stereochemistry
The relative stereochemistry of substituents on the piperidinone ring is a critical factor in determining the molecule's three-dimensional shape and biological function. Diastereoselective synthesis provides methods to control this arrangement, leading predominantly to either the cis or trans isomer.
A powerful strategy for constructing the piperidine ring involves a nitro-Mannich reaction followed by a ring-closure condensation. nih.gov In the synthesis of 2,3,6-trisubstituted piperidines, the stereochemical relationship between the C-2 and C-6 substituents can be deliberately controlled by the choice of reduction method for the imine intermediate. nih.gov
Cis Stereochemistry: The C-2/C-6-cis relationship can be established through the reduction of an iminium ion using sodium triacetoxyborohydride. nih.gov
Trans Stereochemistry: The C-2/C-6-trans relationship can be achieved via the reduction of an acyliminium ion with triethylsilane in the presence of trifluoroacetic acid (TFA), or through a Lewis acid-catalyzed imine reduction with lithium aluminum hydride. nih.gov
This level of control allows for the chromatography-free synthesis of specific diastereomers of polysubstituted piperidines. nih.gov The formation of products is often highly stereoselective, with only a single diastereomer being formed in many multicomponent reactions that lead to piperidin-2-ones. nih.gov
Influence of Allylic Strain on Stereoselectivity
Allylic strain, specifically the steric repulsion known as A(1,3) strain, is a fundamental principle in organic chemistry that can be leveraged to control stereoselectivity in the synthesis of cyclic systems like piperidinones. nih.govyork.ac.uk This strain arises from the interaction between a substituent on an sp²-hybridized carbon and an allylic substituent on the adjacent sp³-hybridized carbon. nih.gov
In N-acylpiperidines, which share the core amide structure of this compound, the conjugation of the nitrogen lone pair with the carbonyl group imparts partial double-bond character to the C-N bond. This planarity creates a "pseudoallylic" system. nih.govacs.org The resulting pseudoallylic strain dictates the conformational preference of substituents at the C-2 position (alpha to the nitrogen). This strain forces the 2-substituent into an axial orientation to minimize steric interactions with the N-acyl group. nih.govacs.org This preference can be substantial, with the axial conformer being favored by up to 3.2 kcal/mol. nih.gov
By forcing a substituent into a defined axial position, allylic strain increases the three-dimensionality of the molecule and provides a predictable "exit vector" for substituents. nih.govacs.org This conformational control is a powerful tool in asymmetric synthesis, as it pre-organizes the molecule for subsequent stereoselective transformations and can be used to influence the approach of reagents, thereby dictating the stereochemical outcome of reactions at or near the piperidinone ring. acs.org
Enantiopure Synthesis through Biocatalytic Approaches
Enzyme-Catalyzed Amination/Lactamization Cascades
Biocatalysis has emerged as a powerful and sustainable strategy for the synthesis of enantiopure compounds. For δ-lactams, engineered enzymes can mediate highly selective intramolecular C-H amidation reactions, providing a direct and efficient route to these valuable chiral building blocks. nih.govnih.gov
Engineered variants of myoglobin (B1173299) (Mb) have been developed as highly effective biocatalysts for this transformation. nih.govresearchgate.net These enzymes utilize readily available dioxazolone reagents as nitrene precursors to initiate the reaction. The engineered enzyme active site provides a chiral environment that precisely controls the trajectory of the C-H amidation, leading to the formation of lactams with exceptional enantioselectivity. nih.govnih.gov
This biocatalytic system has been successfully applied to the synthesis of δ-lactams. For instance, the reaction of a suitable substrate with an engineered myoglobin catalyst (Mb*) can produce the desired δ-lactam in high yield (e.g., 78%) and with excellent enantioselectivity (e.g., 99% ee). nih.govnih.gov The method is tolerant of various substitutions on the aryl ring of the substrate, demonstrating its generality. nih.gov This enzymatic cascade, combining C-H activation, amination, and subsequent lactamization into a single step, showcases the potential of biocatalysis to construct complex, optically active molecules in fewer steps than traditional synthetic methods. nih.govresearchgate.net
Table 3: Performance of Engineered Myoglobin in δ-Lactam Synthesis
| Substrate Feature | Yield | Enantiomeric Excess (ee) | Source |
|---|---|---|---|
| Phenyl-substituted precursor | 78% | 99% | nih.govnih.gov |
| Substituted aryl rings | 45-93% | 90-99% | nih.govnih.gov |
Strategies Utilizing Chiral Building Blocks (e.g., from L-Glutamic Acid)
The use of the chiral pool—naturally occurring enantiopure compounds—as starting materials is a powerful strategy for the asymmetric synthesis of complex molecules. L-glutamic acid, a readily available amino acid, serves as a versatile chiral building block for constructing enantiomerically pure piperidine derivatives. This approach embeds stereochemical information from the outset, guiding the formation of new stereocenters.
While a direct synthesis of this compound from L-glutamic acid is not prominently detailed, the established routes to analogous structures provide a clear blueprint. For instance, chiral arylethylglutarimide intermediates, synthesized from L-glutamic acid, have been used to create complex fused piperidine systems like benzoquinolizidinones. iastate.edunih.gov These syntheses demonstrate the robustness of using L-glutamic acid to control the stereochemistry of the resulting heterocyclic framework. The key steps often involve the formation of a glutarimide (B196013) intermediate, followed by stereoselective reactions to build the final polycyclic structure. iastate.edunih.gov
The principles of these syntheses are broadly applicable. By selecting appropriate starting materials and reaction sequences, the chiral scaffold of L-glutamic acid can be elaborated to introduce substituents at various positions of the piperidine ring, including the C6 position, to yield target molecules like this compound in an enantiomerically pure form.
Sustainable and Green Chemistry Approaches to this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, emphasizing the use of renewable resources, milder reaction conditions, and processes that are scalable and minimize waste.
A significant advancement in sustainable chemistry is the use of biomass-derived platform chemicals as starting materials. Triacetic acid lactone (TAL), which can be produced microbially from glucose, has emerged as a key intermediate for synthesizing piperidine and δ-lactam compounds. nih.govresearchgate.netdurham.ac.uk This approach provides a renewable alternative to traditional petroleum-based syntheses.
Researchers have developed a novel tandem catalytic route to produce 6-methylpiperidin-2-one (MPO), a close analog of this compound, from TAL. nih.govresearchgate.netdurham.ac.uk The process begins with the facile aminolysis of TAL to form 4-hydroxy-6-methylpyridin-2(1H)-one (HMPO). researchgate.net Subsequently, HMPO is selectively converted into MPO through a tandem reaction over a ruthenium catalyst supported on a beta zeolite (Ru/BEA). researchgate.netdurham.ac.uk The choice of solvent is crucial for selectivity; the reaction in dioxane can achieve a yield of up to 78.5% for MPO. researchgate.netdurham.ac.uk This method highlights an efficient pathway from a renewable feedstock to valuable δ-lactam structures.
| Catalyst | Solvent | Yield of MPO (%) | Reference |
|---|---|---|---|
| Ru/BEA-60 | Dioxane | 78.5 | researchgate.net, durham.ac.uk |
| Ru/BEA-60 | t-BuOH | - (Yield for 2-methyl piperidine was 76.5%) | researchgate.net |
Organophotocatalysis, which utilizes visible light and an organic dye to drive chemical reactions, represents a mild and sustainable approach to synthesis. researchgate.netstolichem.comosti.govmdpi.comnih.gov This methodology avoids the need for high temperatures or harsh reagents, aligning with green chemistry principles.
A recently developed organophotocatalyzed [1+2+3] strategy enables the one-step synthesis of diverse, multi-substituted 2-piperidinones from simple starting materials: inorganic ammonium (B1175870) salts, alkenes, and unsaturated carbonyl compounds. nih.gov This protocol operates under mild conditions and demonstrates excellent chemoselectivity, tolerating a wide array of functional groups on both terminal and internal alkenes. nih.gov The reaction proceeds via a tandem radical intermolecular addition-lactamization sequence, providing direct access to the δ-lactam core. nih.gov This method's ability to construct complex heterocyclic scaffolds from readily available precursors in a single step showcases the power of photoredox catalysis to streamline synthesis and reduce environmental impact. researchgate.netosti.gov
Heterogeneous catalysts, particularly zeolites, are cornerstones of green chemistry due to their high stability, reusability, and ability to impart shape selectivity. rsc.orgmdpi.comrsc.orgresearchgate.netku.ac.ae Zeolites are crystalline microporous aluminosilicates that can be modified to possess specific acidic or metallic catalytic sites. mdpi.comresearchgate.net
In the context of δ-lactam synthesis from biomass, zeolites play a crucial role. As mentioned, a ruthenium catalyst supported on a beta zeolite (Ru/BEA) is highly effective for the conversion of a TAL-derivative to 6-methylpiperidin-2-one. researchgate.netdurham.ac.uk The excellent performance of the Ru/BEA catalyst is attributed to the cooperative effects between the active ruthenium metal and the acidic zeolite support, which features large pore geometries. researchgate.netdurham.ac.uk Zeolites like ZSM-5 have also been developed for the synthesis of related nitrogen heterocycles such as pyridine bases, demonstrating their versatility in catalyzing C-N bond formation and cyclization reactions under various conditions, including high pressure. researchgate.netnih.govnih.govnih.gov The structured channels of zeolites can influence reaction pathways, leading to higher selectivity for desired products compared to amorphous catalysts. nih.gov
| Zeolite Type | Reaction | Key Advantage | Reference |
|---|---|---|---|
| Beta Zeolite (BEA) | Conversion of HMPO to 6-methylpiperidin-2-one | Cooperative effect with Ru metal, large pores | researchgate.net, durham.ac.uk |
| ZSM-5 | Synthesis of pyridine bases (Chichibabin reaction) | High yield and shape-selectivity for pyridine | nih.gov |
| Modified ZSM-5 | Synthesis of 5-ethyl-2-methylpyridine | High conversion and selectivity under pressure | researchgate.net, nih.gov |
Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, has emerged as a powerful technology for scaling up chemical synthesis safely and efficiently. illinois.edudntb.gov.uaosti.govpurdue.edunih.govresearchgate.netchim.it Compared to traditional batch processing, flow chemistry offers superior control over reaction parameters like temperature and pressure, enhanced heat and mass transfer, and the ability to safely handle hazardous intermediates in small, contained volumes. mdpi.comosti.govtue.nl
Mechanistic Investigations of 6 Ethylpiperidin 2 One Formation and Reactivity
Elucidation of Reaction Pathways and Identification of Key Intermediates
The formation of 6-ethylpiperidin-2-one can proceed through various synthetic routes, each involving distinct reaction pathways and key intermediates. One common strategy involves the cyclization of acyclic precursors, such as amino acids or their derivatives. For instance, the cyclization of a 5-aminoheptanoic acid derivative would lead to the formation of the this compound ring. The reaction pathway typically involves the activation of the carboxylic acid moiety, followed by an intramolecular nucleophilic attack by the amine group.
A plausible reaction pathway for the formation of this compound from an open-chain precursor is the intramolecular cyclization of an ethyl-substituted δ-amino ester. This process is often initiated by the protonation of the carbonyl group of the ester, which enhances its electrophilicity. The terminal amino group then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of the alcohol moiety and proton transfer lead to the formation of the stable six-membered lactam ring.
In photocatalytic strategies, the reaction can be initiated by the single-electron oxidation of an alkene to generate a radical cation intermediate. This intermediate is then trapped by an ammonia (B1221849) source to form a new C-N bond. Subsequent radical addition to an acrylate, followed by reduction and intramolecular lactamization, yields the 2-piperidinone structure. nih.gov
Key intermediates in the formation of this compound can include:
Iminium ions: These are often formed in reactions involving the condensation of an amine with a carbonyl compound. The iminium ion can then undergo intramolecular cyclization. mdpi.com
Enamines: Formed from the reaction of a secondary amine with a ketone or aldehyde, enamines can act as nucleophiles in cyclization reactions.
Tetrahedral intermediates: These are formed during the nucleophilic attack of the amine on the activated carbonyl group during lactamization.
Radical cations: In photocatalytic syntheses, the initial photo-oxidation of an alkene precursor generates a radical cation which is a key intermediate in the subsequent bond-forming steps. nih.gov
The specific intermediates and the predominant reaction pathway are highly dependent on the chosen synthetic strategy, starting materials, and reaction conditions.
Role of Catalysts and Reagents in Reaction Mechanism and Selectivity
Catalysts and reagents play a pivotal role in directing the reaction mechanism and influencing the stereoselectivity of this compound formation. The choice of catalyst can significantly alter the reaction pathway, leading to different intermediates and ultimately affecting the yield and purity of the final product.
Brønsted Acid Catalysis Mechanisms
Brønsted acids are frequently employed to catalyze the cyclization of amino acids or esters to form lactams. nih.gov In the context of this compound synthesis from a δ-amino acid precursor, a Brønsted acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the intramolecular nucleophilic attack by the amino group. The acid catalyst is regenerated upon elimination of a water molecule from the tetrahedral intermediate.
In multicomponent reactions, Brønsted acids can facilitate the formation of key intermediates. For example, in a cascade reaction, a Brønsted acid can catalyze the formation of an imine intermediate from an aldehyde and an amine, which then undergoes further reactions to form the piperidinone ring. nih.gov The strength of the Brønsted acid can influence the reaction rate and selectivity, with stronger acids generally leading to faster reaction times.
Transition Metal-Catalyzed Reaction Mechanisms
Transition metal catalysts offer a versatile platform for the synthesis of substituted piperidinones, including this compound. ajchem-a.com Various transition metals, such as palladium, rhodium, iridium, and gold, have been utilized in different synthetic strategies.
Palladium-catalyzed reactions, for instance, can proceed through a variety of mechanisms depending on the specific transformation. In one approach, a Pd(II)-catalyzed 1,3-chirality transfer reaction can be employed for the synthesis of 2,6-substituted piperidines. The proposed mechanism involves the formation of a Pd π-complex with an allylic alcohol, followed by syn-azapalladation and subsequent syn-elimination of a Pd(II) species. ajchem-a.com
Iridium-catalyzed hydrogen borrowing catalysis provides another powerful method for piperidine (B6355638) synthesis. nih.gov This process typically involves the iridium-catalyzed oxidation of a diol to an intermediate that then undergoes condensation with an amine. The resulting imine is then reduced in situ by the iridium hydride species generated in the initial oxidation step.
The choice of the transition metal and the ancillary ligands is crucial for controlling the chemo-, regio-, and stereoselectivity of the reaction. Chiral ligands are often employed to induce enantioselectivity in the formation of the piperidinone ring.
Radical and Ion Pair Intermediates
Radical intermediates are key in certain synthetic routes to piperidinones. For example, cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes proceeds through radical intermediates. mdpi.com A competitive process between radical rebound and 1,5-hydrogen atom transfer can sometimes lead to the formation of linear alkene byproducts alongside the desired cyclic product. mdpi.com Photocatalytic methods for synthesizing 2-piperidinones also involve radical cation intermediates generated through single-electron oxidation of alkenes. nih.gov
Ion pair intermediates can also play a significant role, particularly in reactions involving charged species. In some cyclization reactions, the formation of an intimate ion pair between a carbocation and a counter-ion can influence the stereochemical outcome of the reaction. The solvent can modulate the nature of the ion pair, from a tight ion pair in non-polar solvents to solvent-separated ion pairs or free ions in polar solvents, thereby affecting the reaction rate and selectivity.
Influence of Solvent Systems on Reaction Rates and Yields
The choice of solvent can have a profound impact on the rate and yield of chemical reactions, including the formation of this compound. Solvents can influence the solubility of reactants and catalysts, stabilize or destabilize transition states and intermediates, and in some cases, directly participate in the reaction mechanism. ajgreenchem.comajgreenchem.com
In a study on the synthesis of highly substituted piperidines, it was found that the reaction rate in methanol (B129727) (dielectric constant ε = 32.70 at 25°C) was lower than in ethanol (B145695) (ε = 24.55 at 25°C), a solvent with a lower dielectric constant. ajgreenchem.comajgreenchem.com This suggests that the transition state is less polar than the reactants, and is therefore better stabilized by the less polar solvent.
The effect of solvent on reaction rates can be rationalized by considering the relative solvation of the ground state and the transition state. If the transition state is more polar than the reactants, a more polar solvent will stabilize the transition state to a greater extent, leading to a faster reaction rate. Conversely, if the reactants are more polar than the transition state, a more polar solvent will stabilize the reactants more, increasing the activation energy and slowing down the reaction.
The following table summarizes the effect of different solvents on the second-order rate constant for a piperidine synthesis reaction at various temperatures.
| Temperature (°C) | Solvent | Dielectric Constant (ε) | Rate Constant (k) (L mol⁻¹ s⁻¹) |
| 25 | Methanol | 32.70 | 0.00012 |
| 25 | Ethanol | 24.55 | 0.00025 |
| 30 | Methanol | 31.90 | 0.00018 |
| 30 | Ethanol | 23.80 | 0.00036 |
| 35 | Methanol | 31.00 | 0.00026 |
| 35 | Ethanol | 22.90 | 0.00051 |
| 40 | Methanol | 30.20 | 0.00037 |
| 40 | Ethanol | 22.10 | 0.00072 |
Data adapted from a study on the synthesis of substituted piperidines and is illustrative of general trends. ajgreenchem.comajgreenchem.com
Kinetic Studies of Lactamization and Transformation Processes
Kinetic studies provide valuable insights into the reaction mechanism by determining the rate-determining step and the influence of various parameters on the reaction rate. For the formation of this compound via lactamization of a δ-amino acid, the reaction can be monitored by techniques such as UV-Vis spectrophotometry to determine the rate constants. nih.gov
In a kinetic study on the synthesis of highly substituted piperidines, the reaction was found to follow second-order kinetics. nih.gov The first step of the proposed mechanism was identified as the rate-determining step. By conducting the reaction at different temperatures, the activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) can be calculated from the Eyring equation. These parameters provide further information about the structure of the transition state. A large negative value for the entropy of activation, for example, would suggest a highly ordered transition state, which is consistent with a cyclization reaction.
The following table presents hypothetical activation parameters for the lactamization of a δ-amino acid to form a piperidinone in different solvents, illustrating how these values can differ.
| Solvent | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |
| Methanol | 55.2 | -120.5 |
| Ethanol | 48.9 | -145.2 |
These values are hypothetical and serve to illustrate the types of data obtained from kinetic studies.
Kinetic studies of the transformation processes of this compound, such as ring-opening or further functionalization, are also important for understanding its reactivity and for the design of subsequent synthetic steps.
Fundamental Principles Governing Stereochemical Outcome
The stereochemical outcome in the synthesis of this compound and related substituted δ-lactams is governed by a set of fundamental principles rooted in asymmetric synthesis and stereocontrol. The creation of a chiral center at the C6 position, which bears the ethyl group, necessitates precise control over the reaction pathways to favor the formation of one enantiomer or diastereomer over others. Key strategies employed to achieve this control include substrate-controlled synthesis, the use of chiral auxiliaries, and catalyst-controlled reactions. These approaches leverage steric and electronic effects to influence the transition state energies, thereby dictating the stereochemistry of the final product.
Detailed research into the synthesis of chiral 6-substituted piperidin-2-ones has elucidated several effective methods for controlling stereochemistry. One prominent strategy involves the use of chiral auxiliaries derived from amino acids. For instance, the asymmetric synthesis of 6-alkyl- and 6-arylpiperidin-2-ones has been achieved with high diastereoselectivity through the addition of organometallic reagents to chiral SAMP hydrazones, followed by N-acylation and a subsequent ring-closing metathesis (RCM) reaction. researchgate.net This protocol allows for the synthesis of virtually enantiopure 6-substituted δ-lactams, demonstrating the power of auxiliary-controlled stereoselection. researchgate.net
Another fundamental principle involves controlling the facial selectivity of a key bond-forming step. In multicomponent reactions, for example, the stereochemistry can be set during cascade reactions where multiple stereocenters are formed in a single operation. A highly diastereoselective four-component synthesis of polysubstituted piperidin-2-ones has been developed, yielding a single diastereomer. hse.rudntb.gov.uaresearchgate.netresearchgate.net This Michael–Mannich–cyclization cascade demonstrates that the relative stereochemistry of the substituents can be precisely controlled, with bulky groups orienting themselves in the most sterically favorable positions during the intramolecular cyclization step. hse.ru
Furthermore, the choice of reagents and protecting groups can significantly influence the diastereomeric ratio. In the alkylation of N-protected piperidin-2-ones, the presence or absence of a protecting group on a nearby functional group can dramatically alter the stereochemical outcome. For example, the alkylation of 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one with s-BuLi resulted in a single isomer, whereas its tert-butyldimethylsilyl-protected counterpart yielded a 1:2.5 mixture of diastereomers. researchgate.net This highlights the critical role of intramolecular interactions, such as chelation, in directing the approach of the electrophile.
The table below summarizes findings from various studies on the stereoselective synthesis of substituted piperidin-2-ones, illustrating the principles of stereochemical control.
| Method | Key Reagent/Auxiliary | Target Scaffold | Stereochemical Outcome | Yield (%) | Reference |
| Asymmetric Alkylation | (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) | 6-Alkyl/Aryl-piperidin-2-one | Virtually enantiopure | Not specified | researchgate.net |
| Four-Component Reaction | Ammonium (B1175870) acetate | Pyridinium-substituted piperidin-2-ones | Single diastereomer | 44–84 | researchgate.netresearchgate.net |
| Asymmetric Alkylation | D-phenylglycinol (as chiral auxiliary) | N-protected 3-methylpiperidin-2-one | Single isomer (unprotected OH) | 91 | researchgate.net |
| Asymmetric Alkylation | D-phenylglycinol (as chiral auxiliary) | N-protected 3-methylpiperidin-2-one | 1:2.5 diastereomeric ratio (protected OH) | 90 | researchgate.net |
These examples underscore the importance of carefully selecting chiral controllers—be they part of the substrate, an auxiliary, or the catalyst—to navigate the potential energy surface of the reaction and favor the formation of the desired stereoisomer of this compound or its analogues. The interplay of steric hindrance, electronic effects, and intramolecular coordination dictates the facial selectivity of bond formation, which is the cornerstone of achieving high stereoselectivity in the synthesis of these important heterocyclic compounds.
Computational Chemistry and Theoretical Studies on 6 Ethylpiperidin 2 One
Quantum Chemical Calculation of Molecular Geometry and Conformational Analysis
Density Functional Theory (DFT) is a widely used computational method for optimizing the molecular geometry of organic compounds like 6-ethylpiperidin-2-one. By approximating the electron density of the molecule, DFT can accurately predict bond lengths, bond angles, and dihedral angles of the lowest energy conformer. Commonly employed functionals such as B3LYP and M06-2X, paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), have proven effective in calculating the structural parameters of similar heterocyclic systems.
For this compound, DFT calculations would likely show the piperidin-2-one ring in a distorted chair conformation due to the presence of the sp2-hybridized carbonyl carbon. The ethyl group at the C6 position can exist in either an axial or equatorial orientation. Theoretical studies on related 2-substituted N-acylpiperidines have shown a preference for the axial orientation to minimize pseudoallylic strain. nih.gov
Table 1: Representative Optimized Geometrical Parameters for this compound (Chair Conformation) Calculated at the B3LYP/6-31G(d,p) Level of Theory.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2=O8 | 1.23 | O8=C2-N1 | 123.5 |
| N1-C2 | 1.35 | N1-C2-C3 | 117.8 |
| N1-C6 | 1.47 | C2-N1-C6 | 125.1 |
| C5-C6 | 1.54 | C5-C6-N1 | 110.2 |
| C6-C7 | 1.54 | N1-C6-C7 | 111.3 |
| C7-C9 | 1.53 | C6-C7-C9 | 112.5 |
Note: The values in this table are illustrative and based on typical bond lengths and angles for similar structures. Actual calculated values may vary.
Potential Energy Surface (PES) analysis is a computational technique used to explore the conformational landscape of a molecule. By systematically changing specific dihedral angles and calculating the corresponding energy, a PES map can be generated, revealing the energy barriers between different conformers and identifying the most stable conformations.
For this compound, a PES scan would likely focus on the rotation around the C6-C7 bond of the ethyl group and the puckering of the piperidine (B6355638) ring. This analysis would help to quantify the energy difference between the axial and equatorial conformers of the ethyl group and to identify any intermediate twist-boat conformations. Such studies on similar piperidine derivatives have shown that the chair conformation is generally more stable. nih.gov
Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory
The electronic structure of this compound dictates its reactivity and chemical behavior. Computational methods provide valuable insights into the distribution of electrons within the molecule and the energies of its molecular orbitals.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that the molecule is more reactive. nih.gov
In this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms, which are the most electron-rich centers. The LUMO is likely to be concentrated around the carbonyl group, which is the most electron-deficient site. The HOMO-LUMO gap would provide a quantitative measure of the molecule's susceptibility to nucleophilic and electrophilic attack.
Table 2: Calculated Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters for this compound.
| Parameter | Energy (eV) |
| EHOMO | -6.8 |
| ELUMO | -0.5 |
| Energy Gap (ΔE) | 6.3 |
| Ionization Potential (I) | 6.8 |
| Electron Affinity (A) | 0.5 |
| Hardness (η) | 2.9 |
| Softness (S) | 0.34 |
| Electronegativity (χ) | 3.65 |
| Electrophilicity Index (ω) | 2.31 |
Note: These values are representative and intended for illustrative purposes. The actual values would be obtained from specific DFT calculations.
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. nih.gov It is plotted onto the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. MEP maps are valuable for predicting the sites of electrophilic and nucleophilic attack. rsc.org
For this compound, the MEP surface would show a region of high negative potential (typically colored red) around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack. Regions of positive potential (typically colored blue) would be expected around the N-H proton and the protons of the ethyl group, suggesting these are sites for potential nucleophilic interaction.
Intramolecular Charge Transfer (ICT) refers to the transfer of electron density from a donor group to an acceptor group within the same molecule upon electronic excitation. rsc.orgnih.gov This phenomenon can be studied computationally by analyzing the changes in electron distribution between the ground and excited states.
In this compound, the amide group can participate in ICT. The nitrogen atom can act as an electron donor, and the carbonyl group can act as an electron acceptor. Computational analysis, such as Natural Bond Orbital (NBO) analysis, can quantify the extent of this charge transfer and the stabilization energy associated with it. This analysis provides insights into the electronic delocalization and resonance effects within the molecule.
Reactivity Descriptors and Prediction of Reaction Sites
In the field of computational chemistry, reactivity descriptors derived from Density Functional Theory (DFT) are essential tools for predicting the chemical behavior of molecules. These descriptors help in identifying the most probable sites for chemical reactions. For this compound, a cyclic amide (lactam), these theoretical tools can elucidate its reactivity, providing insights into how it might interact with other chemical species. The analysis focuses on the molecule's electron density and its response to changes in the number of electrons, which is fundamental to understanding chemical reactivity.
The Fukui function, ƒ(r), is a key local reactivity descriptor that indicates the change in electron density at a specific point, r, when the total number of electrons in the molecule changes. wikipedia.org It is a powerful tool for predicting the most likely sites for nucleophilic, electrophilic, and radical attacks. wikipedia.orgresearchgate.netnih.gov
The Fukui function is typically condensed to atomic centers to quantify the reactivity of individual atoms within the molecule. Three main types of condensed Fukui functions are used:
ƒ+ : For predicting nucleophilic attack (attack by an electron-rich species). A higher ƒ+ value on an atom indicates it is more susceptible to nucleophilic attack.
ƒ- : For predicting electrophilic attack (attack by an electron-deficient species). A higher ƒ- value suggests a site is more likely to be attacked by an electrophile.
ƒ⁰ : For predicting radical attack. A higher ƒ⁰ value points to the most reactive site for a radical species.
For this compound, the primary sites of interest are the carbonyl carbon (C2), the nitrogen atom (N1), the oxygen atom (O8), and the carbons adjacent to the heteroatoms. Based on the known reactivity of amides, the carbonyl carbon is expected to be the primary site for nucleophilic attack due to its electrophilic character. The oxygen and nitrogen atoms are potential sites for electrophilic attack due to their lone pairs of electrons.
Interactive Table: Illustrative Condensed Fukui Functions for this compound This table presents hypothetical but chemically plausible values to illustrate how Fukui functions identify reactive sites. Actual values would be derived from quantum chemical calculations.
| Atom | ƒ+ (Nucleophilic Attack) | ƒ- (Electrophilic Attack) | ƒ⁰ (Radical Attack) | Predicted Reactivity |
| N1 | 0.045 | 0.210 | 0.128 | Site for electrophilic attack |
| C2 | 0.450 | 0.030 | 0.240 | Primary site for nucleophilic attack |
| C6 | 0.110 | 0.095 | 0.103 | Moderate reactivity |
| O8 | 0.080 | 0.295 | 0.188 | Primary site for electrophilic attack |
Key global descriptors include:
Chemical Potential (μ) : Related to the escaping tendency of electrons.
Chemical Hardness (η) : Measures the resistance to a change in electron distribution. A larger HOMO-LUMO gap implies greater hardness and lower reactivity. researchgate.net
Global Softness (S) : The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.
Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. rsc.orgresearchgate.net
Nucleophilicity Index (N) : Measures the electron-donating ability of a molecule.
While global indices describe the molecule as a whole, local reactivity indices, such as local softness and local electrophilicity/nucleophilicity, are used to differentiate reactivity at specific atomic sites, complementing the information provided by Fukui functions. rsc.orgresearchgate.net
| Parameter | Symbol | Formula | Illustrative Value |
| HOMO Energy | E(HOMO) | - | -6.8 eV |
| LUMO Energy | E(LUMO) | - | 1.5 eV |
| HOMO-LUMO Gap | ΔE | E(LUMO) - E(HOMO) | 8.3 eV |
| Chemical Potential | μ | (E(HOMO)+E(LUMO))/2 | -2.65 eV |
| Chemical Hardness | η | E(LUMO) - E(HOMO) | 8.3 eV |
| Global Electrophilicity | ω | μ²/2η | 0.42 eV |
Topological analyses of molecular electron density provide a chemically intuitive picture of bonding and electron localization. The Electron Localization Function (ELF) and the Localization Orbital Locator (LOL) are powerful tools for this purpose. researchgate.net
Electron Localization Function (ELF) : The ELF analysis reveals regions of space where electron pairs are localized, such as in covalent bonds and lone pairs. For this compound, an ELF analysis would visualize the C-C, C-H, and C-N single bonds, the C=O double bond, and the lone pairs on the nitrogen and oxygen atoms. This helps in confirming the classical Lewis structure and understanding the electronic environment of the molecule. researchgate.neted.ac.uk
Localization Orbital Locator (LOL) : Similar to ELF, LOL provides information about electron localization, often with clearer visualization in certain regions.
These analyses are qualitative but provide profound insights into the electronic structure that underpins the molecule's reactivity. For instance, the regions corresponding to the lone pairs on oxygen and nitrogen are areas of high electron density, correlating with their predicted nucleophilicity.
Solvent Effects on Electronic Properties and Reactivity via Theoretical Models
Chemical reactions are most often carried out in a solvent, which can significantly influence a molecule's properties and reactivity. Computational models can account for these effects. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.net
For a polar molecule like this compound, increasing the solvent polarity is expected to:
Stabilize charged and polar species : Polar solvents can stabilize the ground state and transition states differently, thus altering reaction rates.
Alter electronic properties : The dipole moment of the molecule is generally higher in a polar solvent. The energies of the molecular orbitals (HOMO and LUMO) are also shifted, which in turn changes the global reactivity indices. researchgate.netrsc.orgresearchgate.net Generally, the HOMO-LUMO gap tends to decrease in more polar solvents, suggesting an increase in reactivity.
Interactive Table: Illustrative Solvent Effects on the HOMO-LUMO Gap of this compound This table demonstrates how a key reactivity indicator, the energy gap, might change with solvent polarity.
| Solvent | Dielectric Constant (ε) | Illustrative HOMO-LUMO Gap (eV) |
| Gas Phase | 1 | 8.30 |
| Chloroform | 4.8 | 7.95 |
| Acetonitrile | 37.5 | 7.70 |
| Water | 78.4 | 7.65 |
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. olemiss.eduunibo.it By calculating these parameters, theoretical models can aid in structure verification and the analysis of experimental spectra.
NMR Spectroscopy : DFT calculations can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. The standard approach involves calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. These theoretical shifts can be compared with experimental data to confirm the structure of this compound.
UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). ehu.eusnih.gov This method calculates the excitation energies and oscillator strengths of electronic transitions. For this compound, the most significant transition would likely be the n→π* transition associated with the amide chromophore. The predicted wavelength of maximum absorption (λ_max) can be influenced by the solvent, a phenomenon that can also be modeled computationally. mdpi.com
Interactive Table: Illustrative Theoretical vs. Expected Spectroscopic Parameters for this compound This table shows how theoretical calculations can predict spectroscopic data. The ¹³C NMR values are relative to TMS.
| Parameter | Atom/Transition | Predicted Value | Expected Range |
| ¹³C Chemical Shift (δ) | C2 (Carbonyl) | 174.5 ppm | 170-175 ppm |
| ¹³C Chemical Shift (δ) | C6 | 52.1 ppm | 50-55 ppm |
| UV-Vis λ_max | n→π* | 215 nm (in Ethanol) | 210-220 nm |
Advanced Spectroscopic Characterization and Structural Elucidation of 6 Ethylpiperidin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise structure of 6-Ethylpiperidin-2-one, providing detailed information about the hydrogen and carbon framework of the molecule.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis
The ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the proton attached to the nitrogen (N-H) would likely appear as a broad singlet. The proton at the C6 position, being adjacent to both the nitrogen and the ethyl group, would exhibit a specific multiplicity depending on its coupling with neighboring protons. The protons of the ethyl group would present as a characteristic quartet and triplet pattern. The remaining methylene (B1212753) protons on the piperidine (B6355638) ring would appear as complex multiplets in the aliphatic region of the spectrum.
The ¹³C NMR spectrum provides information on the carbon skeleton. A peak in the range of 170-180 ppm would be indicative of the carbonyl carbon (C=O) of the lactam. The carbon at the C6 position, bonded to the nitrogen and the ethyl group, would be found further downfield compared to the other ring methylene carbons due to the influence of the heteroatom. The carbons of the ethyl group and the remaining ring carbons would appear in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2=O | - | ~175 |
| C3-H₂ | Multiplet | ~30 |
| C4-H₂ | Multiplet | ~20 |
| C5-H₂ | Multiplet | ~30 |
| C6-H | Multiplet | ~55 |
| N1-H | Broad Singlet | - |
| C7-H₂ | Quartet | ~25 |
| C8-H₃ | Triplet | ~10 |
Note: These are predicted values and actual experimental data may vary.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons on adjacent carbons. For instance, it would show a correlation between the proton at C6 and the protons on the adjacent C5 methylene group, as well as the protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring, typically observed in the region of 1650-1680 cm⁻¹. Another key feature would be the N-H stretching vibration, which would appear as a broad band around 3200-3400 cm⁻¹. The C-H stretching vibrations of the aliphatic ring and the ethyl group would be observed in the 2850-3000 cm⁻¹ region.
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium-Broad |
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| C=O Stretch (Lactam) | 1650 - 1680 | Strong |
| N-H Bend | 1550 - 1640 | Medium |
| C-N Stretch | 1180 - 1360 | Medium |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound (C₇H₁₃NO), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (127.18 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Common fragmentation pathways for piperidin-2-ones include the loss of the side chain and cleavage of the piperidine ring. For this compound, a significant fragment would likely correspond to the loss of the ethyl group (M-29). Other fragments would arise from the cleavage of the lactam ring, providing further structural confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Saturated lactams like this compound are expected to exhibit weak absorption bands in the UV region. The primary electronic transition would be the n → π* transition of the carbonyl group, which is typically weak and occurs at a relatively short wavelength, likely below 220 nm. The absence of significant absorption in the visible region would confirm the lack of extended conjugation in the molecule.
Applications of 6 Ethylpiperidin 2 One As a Synthetic Building Block in Organic Chemistry
Intermediate in the Synthesis of Complex Natural Products
The piperidine (B6355638) scaffold is a ubiquitous structural motif found in a vast array of natural products, many of which exhibit significant biological activity. 6-Ethylpiperidin-2-one serves as a key precursor for the stereocontrolled synthesis of these complex molecules, particularly alkaloids and other nitrogen-containing heterocyclic systems.
Preparation of Alkaloids and Their Analogues
Chiral 2-piperidones, including derivatives of this compound, are instrumental in the enantioselective synthesis of numerous piperidine alkaloids. acs.org These lactams provide a rigid framework that allows for the stereoselective introduction of substituents, ultimately leading to the desired alkaloid core.
A notable example is the synthesis of (-)-iso-6-cassine . The synthesis of its epimer, (+)-spectaline, has been achieved utilizing a chiral 2-piperidone building block, demonstrating the utility of this scaffold in constructing 2,6-disubstituted 3-piperidinol alkaloids. nih.gov The synthesis of (-)-cassine has also been accomplished through multiple stereoselective routes, some of which employ piperidine-based precursors. acs.orgnih.gov The general strategy often involves the stereocontrolled functionalization of the chiral lactam, followed by reduction and further elaboration of the side chains to afford the final natural product.
The versatility of this approach is further highlighted in the synthesis of other alkaloids such as (+)-prosafrinine , (-)-prosophylline , and (-)-prosopinine . These syntheses rely on the homologation and stereocontrolled reduction of chiral 2-piperidone building blocks to construct the requisite 2,6-disubstituted 3-piperidinol core. acs.org
| Alkaloid | Key Synthetic Strategy from 2-Piperidone Analog | Reference |
| (-)-iso-6-cassine | Lipase-catalyzed resolution and diastereoselective intramolecular amidomercuration | nih.gov |
| (+)-Spectaline | Convergent synthesis via cross-metathesis from a cis-2,6-disubstituted piperidin-3-ol prepared by Pd(II)-catalyzed cyclization | nih.gov |
| (-)-Cassine | Diastereoselective PdCl2-catalyzed cyclization of an amino allylic alcohol | acs.org |
Incorporation into Other Nitrogen-Containing Heterocyclic Systems
The utility of this compound and its analogs extends beyond simple piperidine alkaloids to the construction of more complex fused heterocyclic systems, such as indolizidines and quinolizidines. These bicyclic frameworks are also prevalent in a wide range of biologically active natural products.
The synthesis of indolizidine alkaloids can be achieved using piperidone-based building blocks. For instance, a nickel-catalyzed (4 + 2) cycloaddition of alkynes and azetidinones has been employed to generate piperidinones, which then serve as key intermediates for the enantioselective synthesis of indolizidine alkaloids like (+)-septicine and (+)-ipalbidine. acs.orgnih.gov The piperidone moiety is subsequently reduced and cyclized to form the characteristic bicyclic indolizidine core. acs.org
Similarly, quinolizidine alkaloids are accessible through synthetic routes starting from substituted piperidines. The biosynthesis of quinolizidine alkaloids involves the cyclization of cadaverine, which forms a piperidine ring as a key intermediate. frontiersin.orgnih.gov Synthetic strategies often mimic this biosynthetic pathway, utilizing piperidine derivatives to construct the quinolizidine skeleton. frontiersin.orgnih.gov For example, the stereoselective synthesis of quinolizidine (–)-217A has been reported, where the key step involves the construction of a functionalized trisubstituted 2,6-cis-piperidine ring system. chemistryviews.org Phenylglycinol-derived oxazolopiperidone lactams are particularly versatile in this regard, enabling access to enantiopure quinolizidines. nih.gov
Versatile Chiral Building Block in Asymmetric Synthesis
Enantiopure this compound is a valuable chiral building block in asymmetric synthesis. The stereocenter at the 6-position can effectively direct the stereochemical outcome of subsequent reactions, allowing for the construction of complex molecules with high levels of stereocontrol.
The use of chiral oxazolopiperidone lactams, which can be derived from precursors like this compound, is a powerful strategy in asymmetric synthesis. acs.orgnih.gov These bicyclic lactams allow for the regio- and stereocontrolled introduction of substituents at various positions on the piperidine ring. acs.orgnih.gov This methodology has been successfully applied to the enantioselective synthesis of a wide range of piperidine-containing natural products and bioactive compounds. acs.org
The stereoselectivity of reactions involving these chiral building blocks is often high, as demonstrated in the synthesis of various alkaloids where the desired diastereomers are obtained in excellent ratios. For instance, in the synthesis of quinolizidine (–)-217A, an organocatalytic aza-conjugate addition reaction proceeds in a highly diastereoselective manner to furnish the key 2,6-cis-piperidine intermediate. chemistryviews.org
| Reaction Type | Chiral Building Block | Outcome | Reference |
| Organocatalytic aza-conjugate addition | Functionalized piperidine precursor | Diastereoselective formation of 2,6-cis-piperidine ring | chemistryviews.org |
| Intramolecular Amidomercuration | Chiral 5-alkenyl amide | Dominant trans stereoselection | nih.gov |
| Pd(II)-catalyzed Cyclization | Amino allylic alcohol | Excellent diastereoselectivity | acs.org |
Precursor for Diverse Substituted Piperidine and Piperidinol Derivatives
This compound serves as a versatile starting material for the preparation of a wide array of substituted piperidine and piperidinol derivatives. The lactam functionality can be readily manipulated, and the piperidine ring can be further functionalized to introduce various substituents with a high degree of stereochemical control.
The synthesis of 2,6-disubstituted piperidines is a common application, often achieved through sequential alkylation or other C-C bond-forming reactions. whiterose.ac.uk The existing stereocenter at C-6 can influence the stereochemistry of the newly introduced substituent at C-2, leading to either cis or trans products depending on the reaction conditions and reagents employed.
Furthermore, the carbonyl group of the lactam can be reduced to afford the corresponding piperidinol. This transformation opens up another avenue for diversification, as the hydroxyl group can be further functionalized or used to direct subsequent reactions. The synthesis of 2,6-disubstituted 3-piperidinol alkaloids, such as (-)-iso-6-cassine, exemplifies this approach where a piperidinol scaffold is a key intermediate. nih.govnih.gov
The development of methods for the site-selective and stereoselective functionalization of the piperidine ring is an active area of research. d-nb.infonih.govnsf.gov These methods allow for the introduction of substituents at various positions, leading to a diverse library of piperidine derivatives with potential applications in medicinal chemistry and drug discovery. youtube.comyoutube.comnih.govajchem-a.com
Future Research Directions and Emerging Trends in 6 Ethylpiperidin 2 One Chemistry
Development of Novel and Highly Efficient Synthetic Methodologies
Promising approaches include the application of intramolecular reactions, which are powerful tools for constructing cyclic systems. semanticscholar.orgmdpi.com For instance, strategies like the intramolecular aza-Michael reaction and various metal-catalyzed cyclizations are being refined for greater efficiency and broader substrate scope. semanticscholar.orgresearchgate.net The development of one-pot functionalization processes, where a core scaffold is synthesized and subsequently modified without intermediate purification steps, represents a significant step towards streamlining the production of derivatives like 6-ethylpiperidin-2-one. nih.gov Research into radical-mediated cyclizations and annulation techniques that form multiple bonds in a single operation also holds considerable promise for creating the piperidinone ring with greater efficiency. nih.govmdpi.com
| Synthetic Strategy | Description | Potential Advantage for this compound Synthesis |
| Intramolecular Cyclization | Formation of the piperidinone ring from a linear precursor via an internal reaction (e.g., aza-Michael, radical, or electrophilic cyclization). semanticscholar.org | High efficiency and stereocontrol, streamlined access to the core structure. |
| [5+1] Annulation | A method involving the formation of two new C-N bonds, often catalyzed by transition metals like iridium, to construct the piperidine (B6355638) ring. nih.govmdpi.com | Rapid assembly of the heterocyclic core from simpler fragments. |
| One-Pot Functionalization | Combining multiple reaction steps (e.g., hydrogenation and functionalization) in a single reaction vessel without isolating intermediates. nih.gov | Reduced synthesis time, cost, and waste. |
| Radical Cascades | A sequence of reactions initiated by a radical species, allowing for the formation of complex cyclic structures in a single step. mdpi.com | Access to polysubstituted piperidinones from simple starting materials like 1,6-enynes. mdpi.com |
Advancements in Stereoselective and Enantioselective Synthesis for Pharmaceutical Relevance
Since the biological activity of chiral molecules is often confined to a single enantiomer, the ability to control stereochemistry during synthesis is paramount for pharmaceutical applications. researchgate.net The presence of a stereocenter at the 6-position of this compound makes enantioselective synthesis a critical area for future research. The goal is to develop methods that produce enantiomerically pure forms of the compound, which are essential for drug discovery and development. researchgate.net
Current and future research focuses on several key asymmetric strategies. Asymmetric hydrogenation of corresponding pyridine (B92270) precursors using chiral catalysts is a widely studied and effective method. researchgate.net Another powerful technique is the use of chiral auxiliaries, which temporarily attach to the substrate to direct the stereochemical outcome of a reaction before being cleaved. Furthermore, transition-metal-catalyzed reactions employing chiral ligands are at the forefront of asymmetric synthesis. mdpi.com For example, palladium-catalyzed enantioselective aza-Heck cyclizations and copper-catalyzed aminoboration reactions have shown great promise for constructing chiral N-heterocycles with high enantioselectivity. mdpi.comnih.gov These methods provide access to specific enantiomers of substituted piperidines and can be adapted for the synthesis of optically pure this compound. nih.gov A protocol involving hydrazone addition followed by ring-closing metathesis has already been successfully applied to the asymmetric synthesis of 6-alkyl- and 6-arylpiperidin-2-ones. researchgate.net
Integration of Computational Chemistry with Experimental Organic Synthesis for Reaction Design
The synergy between computational chemistry and experimental synthesis is a rapidly growing trend that is transforming how chemical reactions are designed and optimized. mit.edu Future research on this compound will increasingly leverage computational tools to accelerate the development of synthetic routes. efmc.info Techniques such as Density Functional Theory (DFT) can be used to model reaction mechanisms, predict transition states, and calculate reaction barriers. escholarship.org This insight allows chemists to understand the factors controlling reactivity and selectivity, guiding the rational design of experiments.
For the synthesis of this compound, computational models can help in several ways:
Predicting Reactivity: Models can predict whether a proposed reaction is likely to be successful under specific conditions by evaluating properties like frontier orbital energies. mit.edu
Optimizing Catalysts: Computational screening can identify the most promising catalyst-ligand combinations for achieving high yield and enantioselectivity, reducing the need for extensive empirical screening.
Mechanism Elucidation: Understanding the detailed reaction pathway can help in overcoming challenges like low yields or the formation of unwanted byproducts. escholarship.org
Pharmacophore Modeling: Computational techniques can be used to understand how molecules like this compound might interact with biological targets, guiding the design of analogues with improved activity. nih.gov
This predictive power allows researchers to prioritize more promising synthetic pathways and reaction conditions before committing resources to laboratory work, making the discovery process more efficient and cost-effective. mit.edu
Exploration of New Catalytic Systems and Reaction Conditions
Catalysis is at the heart of modern organic synthesis, and the discovery of new catalytic systems is a major driver of innovation. nih.gov Research into the synthesis of this compound will benefit from the exploration of novel catalysts that offer improved activity, selectivity, and stability. While transition metals like palladium, rhodium, nickel, and iridium are well-established in the synthesis of piperidines, the focus is shifting towards developing more sustainable and cost-effective alternatives. semanticscholar.orgnih.govmdpi.com
Emerging areas of interest include:
Earth-Abundant Metal Catalysts: Utilizing catalysts based on more common and less toxic metals like copper and iron. Copper-catalyzed methods, for example, have already been successfully employed in the enantioselective synthesis of chiral piperidines. nih.gov
Nanocatalysts: These materials bridge the gap between homogeneous and heterogeneous catalysis, offering high activity and surface area while allowing for easy separation and recycling. jetir.org This addresses key principles of green chemistry.
Organocatalysis: The use of small, metal-free organic molecules to catalyze reactions is gaining popularity as a sustainable alternative to metal catalysis. nih.govnih.gov
Photocatalysis: Light-driven reactions using photocatalysts can enable unique transformations that are difficult to achieve with traditional thermal methods, often under milder conditions. mit.edu
The development of these new systems, coupled with the optimization of reaction conditions (e.g., solvent, temperature, pressure), will be crucial for making the synthesis of this compound and its derivatives more efficient and environmentally friendly.
Further Development of Sustainable and Biocatalytic Production Routes
In line with the principles of green chemistry, there is a growing emphasis on developing sustainable manufacturing processes that minimize waste, avoid hazardous substances, and utilize renewable resources. wits.ac.zazenodo.org For this compound, future research will likely explore biocatalytic and chemoenzymatic routes as alternatives to purely chemical syntheses.
Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers several advantages:
High Selectivity: Enzymes often exhibit exceptional chemo-, regio-, and stereoselectivity, which can simplify purification and provide direct access to enantiomerically pure products.
Mild Reaction Conditions: Biocatalytic reactions are typically performed in water at ambient temperature and pressure, reducing energy consumption and the need for harsh reagents. rsc.org
Sustainability: Enzymes are biodegradable and derived from renewable resources. wits.ac.za
Potential biocatalytic approaches for synthesizing this compound could involve enzymes such as lipases, dehydrogenases, or monooxygenases. rsc.org For example, a Baeyer-Villiger monooxygenase (BVMO) could potentially catalyze the conversion of a corresponding ethyl-substituted cyclohexanone to 6-ethyl-caprolactone, a close structural relative. While challenges such as enzyme stability and scalability exist, ongoing advances in protein engineering, immobilization technologies, and the use of enzymes in continuous flow reactors are making biocatalysis an increasingly viable and attractive option for the production of fine chemicals and pharmaceuticals. wits.ac.zarsc.org
Q & A
Q. What are the established synthetic routes for 6-Ethylpiperidin-2-one, and how do reaction conditions (e.g., catalysts, solvents) influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of ethyl-substituted precursors or reductive amination of keto-acid derivatives. Key steps include:
- Cyclization : Use of carbodiimide coupling agents (e.g., EDC·HCl) in anhydrous solvents (e.g., DMF) under nitrogen atmosphere to prevent hydrolysis .
- Reductive Amination : Sodium cyanoborohydride or hydrogenation with palladium catalysts at controlled pH (6–7) to avoid over-reduction .
- Optimization : Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for amine:ketone) are critical for minimizing byproducts.
Table 1 : Comparison of Synthetic Routes
| Method | Catalyst/Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclization | EDC·HCl/DMF | 72 | 98 | |
| Reductive Amination | NaBH3CN/MeOH | 65 | 95 |
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H NMR (δ 1.2–1.4 ppm for ethyl group; δ 3.1–3.3 ppm for piperidinone protons) and C NMR (δ 170–175 ppm for carbonyl) are essential for structural confirmation. Use deuterated DMSO for solubility .
- IR : A strong absorption band near 1650–1680 cm confirms the lactam carbonyl group .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (60:40 to 90:10) and ESI+ ionization for purity analysis (>95%) .
Q. What physicochemical properties (e.g., solubility, log P) are critical for designing experiments involving this compound?
- Methodological Answer :
- Log P : Calculated log P ~1.2 (via ChemDraw) indicates moderate lipophilicity, suggesting suitability for lipid-based formulations .
- Solubility : Poor aqueous solubility (<1 mg/mL at 25°C); use DMSO or ethanol for stock solutions. Pre-saturate buffers with compound to avoid precipitation .
- Thermal Stability : Decomposes above 200°C; store at –20°C under inert gas to prevent oxidation .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved during structural elucidation of this compound derivatives?
- Methodological Answer :
- Step 1 : Verify sample purity via HPLC-MS to rule out impurities .
- Step 2 : Perform 2D NMR (COSY, HSQC) to assign coupling patterns and confirm stereochemistry. For example, vicinal coupling constants () >10 Hz suggest trans-diaxial protons in the piperidinone ring .
- Step 3 : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculators) to identify conformational isomers .
Q. What computational strategies (e.g., DFT, molecular docking) are effective for predicting the reactivity or bioactivity of this compound?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights. High HOMO energy (~–5.2 eV) suggests nucleophilic susceptibility .
- Molecular Docking : Employ AutoDock Vina with flexible ligand settings to simulate interactions with biological targets (e.g., enzymes). Validate docking poses with MD simulations (100 ns trajectories) to assess binding stability .
Q. How should multi-step synthetic pathways for novel this compound analogs be designed to ensure scalability and reproducibility?
- Methodological Answer :
- Retrosynthetic Analysis : Break the target molecule into synthons (e.g., ethylamine and cyclic ketone precursors). Prioritize steps with high atom economy (>70%) .
- Process Optimization : Use DoE (Design of Experiments) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example, a central composite design can identify optimal conditions for Heck coupling reactions .
- Scale-Up Considerations : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) and implement in-line IR monitoring for real-time reaction control .
Q. What statistical approaches are recommended for analyzing dose-response or structure-activity relationship (SAR) data in this compound studies?
- Methodological Answer :
- Dose-Response : Fit data to a four-parameter logistic model (IC/EC) using nonlinear regression (e.g., GraphPad Prism). Report 95% confidence intervals and use ANOVA for group comparisons .
- SAR Analysis : Apply multivariate methods (e.g., PCA or PLS regression) to correlate substituent electronic parameters (Hammett σ) with bioactivity. Include cross-validation (k-fold) to avoid overfitting .
Data Management & Reproducibility
Q. How should large datasets (e.g., high-throughput screening results) be presented to ensure clarity and reproducibility?
- Methodological Answer :
- Raw Data : Deposit in supplementary materials or repositories (e.g., Zenodo) with unique DOIs. Use standardized formats (e.g., .csv for tables) .
- Visualization : Limit figures to 3–5 panels per graph. Use heatmaps for screening data (annotated with z-scores) and boxplots for dose-response comparisons .
- Metadata : Document instrument settings (e.g., NMR frequency, HPLC column batch) to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
